Butadiene Diacetoxylation Selectivity: RhTeC vs. PdTeC Catalyst Systems
In the liquid-phase diacetoxylation of 1,3-butadiene, the RhTeC (Rh:Te ≈ 4:1 on charcoal) catalyst system delivers cis-1,4-diacetoxy-2-butene with 87% selectivity, compared to only 8% trans isomer and 5% 3,4-diacetoxy-1-butene [1]. This represents a cis:trans ratio of 10.9:1. In contrast, the PdTeC (Pd:Te = 8:1 on charcoal) system under comparable conditions (90 °C, acetic acid solvent) yields a product distribution of 75% trans, 14% cis, and 10% 3,4-diacetoxy-1-butene [2]—a dramatic reversal to a trans:cis ratio of 5.4:1. The RhTeC system's activity is approximately two-fold higher than PdTeC [1].
| Evidence Dimension | Isomeric product distribution in butadiene diacetoxylation |
|---|---|
| Target Compound Data | cis-1,4-diacetoxy-2-butene: 87% selectivity (RhTeC catalyst) |
| Comparator Or Baseline | cis-1,4-diacetoxy-2-butene: 14% selectivity (PdTeC catalyst); trans-1,4-diacetoxy-2-butene: 75% (PdTeC) vs. 8% (RhTeC) |
| Quantified Difference | 6.2-fold higher cis selectivity with RhTeC vs. PdTeC; 9.4-fold lower trans co-production |
| Conditions | Liquid phase, 90 °C, acetic acid solvent, O₂, supported noble metal catalysts on charcoal |
Why This Matters
Procurement of high-purity cis isomer is essential when scaling the Mitsubishi BDO process, as the RhTeC system's cis selectivity directly translates to downstream 1,4-butanediol yield and purity.
- [1] Takehira, K. et al. Liquid-phase diacetoxylation of 1,3-butadiene with RhTeC catalyst. Journal of Catalysis, 76(2), 354-368 (1982). View Source
- [2] Takehira, K. et al. Liquid-phase diacetoxylation of 1,3-butadiene with Pd/Te/C catalyst. J. Catal. 58(2) (1979). View Source
